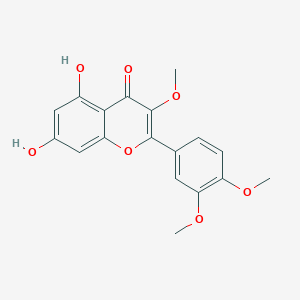

5,7-Dihydroxy-3,3',4'-trimethoxyflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)17-18(24-3)16(21)15-11(20)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMBFWDMMIGYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163080 | |

| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-84-9 | |

| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3',4'-trimethoxy flavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3,3',4'-TRIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429X56Q8K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis

Natural Sources and Distribution

A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the natural occurrence of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone.

Plant Genera and Species Identification

There are no documented instances of the isolation of this compound from any specific plant genera or species. While numerous other polymethoxyflavonoids have been identified from a wide array of plants, this particular isomer does not appear to be a known natural product.

Specific Plant Parts and Tissues

As no plant source has been identified, there is no information available on the accumulation of this compound in specific plant parts or tissues.

Geographical Distribution

Consequently, there is no information on the geographical distribution of any plants that may produce this compound.

Biosynthetic Pathways and Metabolic Engineering

In the absence of specific data for this compound, the following sections describe the general biosynthetic pathways for polymethoxyflavonoids in plants.

Precursor Compounds and Biosynthetic Intermediates

The biosynthesis of flavonoids in plants is a well-established process that involves the convergence of two primary metabolic pathways: the shikimate pathway and the acetate pathway.

The shikimate pathway provides the precursor for the B-ring and the C3-bridge of the flavonoid skeleton. nih.govfrontiersin.org This pathway begins with intermediates from glycolysis and the pentose phosphate pathway and leads to the formation of aromatic amino acids, including phenylalanine. frontiersin.orgnih.gov Phenylalanine is then converted to cinnamic acid, which is subsequently hydroxylated to form p-coumaric acid. This molecule is then activated to its CoA-ester, p-coumaroyl-CoA, a key entry point into flavonoid biosynthesis.

The acetate pathway (or malonate pathway) contributes to the formation of the A-ring of the flavonoid. Three molecules of malonyl-CoA, derived from acetyl-CoA, are condensed with one molecule of p-coumaroyl-CoA by the enzyme chalcone synthase. This reaction forms the initial C15 flavonoid scaffold, naringenin (B18129) chalcone, which is then isomerized to naringenin, a central precursor for a vast array of flavonoids.

From naringenin, a series of hydroxylation, oxidation, and other modification reactions, including methylation, lead to the diverse range of flavonoid structures found in nature. For a trimethoxy-substituted flavone (B191248) like the one , the naringenin backbone would undergo several enzymatic modifications to introduce the necessary hydroxyl and subsequently methoxy (B1213986) groups at specific positions.

Role of O-Methyltransferases (OMTs) in Flavonoid Biosynthesis

The methylation of the hydroxyl groups on the flavonoid skeleton is a crucial step in the biosynthesis of polymethoxyflavonoids, and this reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . nih.govnih.govmaxapress.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. maxapress.comresearchgate.net

The diversity and regioselectivity of OMTs are key factors in determining the final structure of the polymethoxyflavonoid. nih.govmdpi.com Different OMTs exhibit specificity for the position of the hydroxyl group they methylate on the flavonoid ring system (e.g., at the 3, 7, 3', 4', or 5' positions). researchgate.netnih.gov The biosynthesis of a compound like this compound would theoretically require a series of specific OMTs capable of methylating the hydroxyl groups at the 3, 3', and 4' positions of a precursor flavone that is hydroxylated at positions 3, 5, 7, 3', and 4'.

Plant OMTs are broadly classified into two main categories based on their structure and catalytic mechanism. maxapress.commdpi.com The sequential action of one or more OMTs on a flavonoid substrate can lead to the production of mono-, di-, tri-, or even more highly methylated flavonoids. researchgate.netmdpi.com The specific OMTs present in a particular plant species are what dictate the unique profile of polymethoxyflavonoids it produces.

Enzyme Characterization and Gene Expression

The enzymes responsible for flavonoid methylation, OMTs, belong to a large family of proteins. Plant OMTs are generally classified into two categories based on their molecular weight and dependence on divalent cations: caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs) mdpi.com. The flavonoid OMTs (FOMTs) that are likely involved in the biosynthesis of this compound would belong to the COMT subfamily mdpi.com.

Numerous OMT genes have been isolated and characterized from various plant species. For example, studies in Citrus have identified OMTs capable of methylating the 3'-, 5'-, and 7-hydroxyl groups of flavonoids nih.gov. Functional characterization of these enzymes often involves heterologous expression in microorganisms like E. coli, followed by in vitro assays with potential flavonoid substrates to determine their substrate specificity and regiospecificity nih.govnih.govmdpi.com.

The expression of OMT genes is often tissue-specific and can be induced by various developmental and environmental cues, such as UV radiation mdpi.com. The regulation of gene expression is a key factor in determining the types and amounts of flavonoids produced in a particular plant or tissue. The table below summarizes some characterized flavonoid OMTs from different plant species, highlighting their substrate preferences and methylation positions, which provides insight into the types of enzymes that could be involved in the biosynthesis of this compound.

| Enzyme | Source Organism | Substrate(s) | Methylation Position(s) |

| CrOMT2 | Citrus reticulata | Flavonoids with vicinal hydroxyls | 3', 5', 7 |

| SaOMT-2 | Streptomyces avermitilis | Isoflavones, Flavones, Flavanones | 7 |

| CsOMT16 | Citrus sinensis | Eriodictyol (B191197), Luteolin (B72000), Quercetin (B1663063) | 3' |

| ElOMT1 | Euphorbia lathyris | Caffeic acid, Baicalin, Luteolin | Core nucleus hydroxyls |

Hydroxylation and Glycosylation Patterns in Related Flavonoids

The hydroxylation pattern of a flavonoid is established early in its biosynthetic pathway and is crucial for its subsequent modification and biological activity. The 5,7-dihydroxy substitution pattern on the A-ring of this compound is a common feature of many flavonoids and is determined by the initial cyclization of the chalcone precursor. The hydroxylation at the 3' and 4' positions of the B-ring is typically catalyzed by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme nih.gov.

While this compound itself is not glycosylated, glycosylation is a very common modification of flavonoids in plants mdpi.com. This process, catalyzed by glycosyltransferases (GTs), involves the attachment of sugar moieties to the hydroxyl groups of the flavonoid aglycone. Glycosylation generally increases the water solubility and stability of flavonoids mdpi.comacs.org. The reactivity of hydroxyl groups for glycosylation generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH frontiersin.orgnih.gov. The absence of a glycosyl group on this compound suggests that either the necessary GTs are not present or active in the cellular compartment where this flavonoid is synthesized, or that the hydroxyl groups are methylated before glycosylation can occur.

Omics-Based Insights into Biosynthetic Regulation

Modern "omics" technologies, such as transcriptomics and metabolomics, have become powerful tools for elucidating the regulation of flavonoid biosynthesis nih.govfrontiersin.orgmdpi.comfrontiersin.orgsemanticscholar.org. By simultaneously analyzing the expression of thousands of genes (transcriptome) and the abundance of numerous metabolites (metabolome), researchers can identify candidate genes encoding the enzymes of the flavonoid pathway and understand how their expression is correlated with the accumulation of specific flavonoids.

For instance, a combined metabolomic and transcriptomic analysis in different plant cultivars can reveal differentially expressed genes in the flavonoid biosynthesis pathway that correspond to variations in the flavonoid profiles nih.govfrontiersin.orgsemanticscholar.org. Such studies have been instrumental in identifying key structural genes (like CHS, CHI, F3H, FLS, DFR, ANS) and regulatory genes (transcription factors) that control the production of different classes of flavonoids mdpi.comsemanticscholar.org.

Correlation analysis between gene expression levels and metabolite accumulation can help to pinpoint the specific genes responsible for particular biosynthetic steps. For example, a high correlation between the expression of a specific OMT gene and the accumulation of a methylated flavonoid would strongly suggest the involvement of that gene in the methylation of that compound. While such a study has not been specifically conducted for this compound, the application of these omics-based approaches would be essential to fully uncover its biosynthetic pathway and regulatory network in the plants that produce it.

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches

The complete chemical synthesis of 5,7-dihydroxy-3,3',4'-trimethoxyflavone can be approached from multiple angles, including the derivatization of structurally similar natural products or de novo construction from simpler chemical building blocks.

One prominent method for synthesizing this compound involves the chemical modification of a closely related natural flavonoid, tricetin. Tricetin possesses a similar core structure but with hydroxyl groups at the 3', 4', and 5' positions of the B-ring. The target compound, also known as 3',4',5'-O-trimethyltricetin, can be obtained through the selective methylation of these hydroxyl groups on tricetin. nih.gov This process typically involves the use of methylating agents in a controlled chemical environment to ensure the desired methoxy (B1213986) groups are added at the correct positions. This derivatization approach offers a more direct route to the target molecule by leveraging a readily available natural precursor.

Another synthetic strategy involves the use of O-methyltransferases (OMTs), enzymes that catalyze the transfer of a methyl group. Researchers have successfully produced 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) from 5,7,3',4',5'-pentahydroxyflavone (tricetin) using two different OMTs expressed in Escherichia coli. koreascience.kr This biocatalytic method provides a highly specific and efficient means of synthesis.

Beyond synthetic creation, this compound is also obtained by extraction and isolation from various plant species. This compound has been identified in a number of plants, including Centaurea scoparia, Lycopodium japonicum, and Bridelia ferruginea. nih.govscreenlib.com The process of isolating this flavonoid typically involves solvent extraction of the plant material, followed by chromatographic techniques to separate and purify the desired compound. For instance, it has been isolated from the aerial parts of Ballota glandulosissima and from Artemisia monosperma through these methods. chemfaces.comphcogj.com

The following table summarizes some of the natural sources of this compound.

| Plant Species | Part of Plant |

| Centaurea scoparia | Herbs |

| Lycopodium japonicum | Not specified |

| Bridelia ferruginea | Not specified |

| Ballota glandulosissima | Aerial parts |

| Artemisia monosperma | Not specified |

| Vitex pinnata | Not specified |

| Lippia nodiflora | Herb |

| Callicarpa bodinieri | Herbs |

This table is based on available data and may not be exhaustive. nih.govscreenlib.comchemfaces.com

Analog Synthesis and Structural Diversification

To explore the structure-activity relationships of this compound, chemists synthesize analogs by introducing different functional groups or by strategically modifying the existing hydroxyl and methoxy groups.

A key strategy in medicinal chemistry is the introduction of fluorine atoms into biologically active molecules to potentially enhance their properties. nih.gov The synthesis of fluorinated analogs of flavonoids, including those related to this compound, has been a focus of research. For example, 3-fluoro-3',4',5'-trimethoxyflavone has been synthesized. nih.gov A common method for introducing fluorine at the 3-position of the flavone (B191248) skeleton involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI). researchgate.net One approach involves a one-pot transformation that is more efficient than a two-step process. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including flavonoids. It provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (aliphatic, aromatic, carbonyl, etc.).

The compound has been successfully isolated from plant sources such as Chiliadenus montanus, and its structure was confirmed using NMR spectral data nih.gov. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, singlets for the three methoxy (B1213986) groups at different chemical shifts, and signals for the two hydroxyl protons. The ¹³C NMR spectrum would correspondingly display signals for all 18 carbons in the molecule, including the characteristic downfield signal for the C4 carbonyl carbon.

Table 1: Expected ¹H and ¹³C NMR Data Interpretation for this compound Note: This table is illustrative of the types of signals expected. Actual chemical shifts depend on the solvent and instrument frequency.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Description |

| H-6 | ~6.2-6.4 | ~98-99 | Aromatic proton on A-ring |

| H-8 | ~6.4-6.8 | ~93-94 | Aromatic proton on A-ring |

| H-2' | ~7.5-7.7 | ~111-112 | Aromatic proton on B-ring |

| H-5' | ~6.9-7.1 | ~111-112 | Aromatic proton on B-ring |

| H-6' | ~7.5-7.7 | ~120-121 | Aromatic proton on B-ring |

| 3-OCH₃ | ~3.8-4.0 | ~59-60 | Methoxy group at C3 |

| 3'-OCH₃ | ~3.8-4.0 | ~55-56 | Methoxy group at C3' |

| 4'-OCH₃ | ~3.8-4.0 | ~55-56 | Methoxy group at C4' |

| 5-OH | ~12.0-13.0 | - | Chelated hydroxyl proton |

| 7-OH | ~9.0-11.0 | - | Hydroxyl proton |

| C-2 | - | ~156-157 | Flavone (B191248) C-ring carbon |

| C-3 | - | ~138-139 | Flavone C-ring carbon |

| C-4 | - | ~176-178 | Carbonyl carbon |

| C-5 | - | ~161-162 | A-ring carbon |

| C-7 | - | ~164-165 | A-ring carbon |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and confirming the precise placement of substituents, which is vital for distinguishing between isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity. It can be used to confirm the spatial relationship between protons on adjacent rings or between methoxy group protons and nearby aromatic protons.

The combination of various 1D and 2D NMR experiments is standard practice for the unambiguous structural assignment of complex natural products like flavonoids diva-portal.orgresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation, it offers high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography (HPLC) coupled with MS, is a dominant technique for flavonoid analysis chromatographyonline.comnih.gov. This method is ideal for analyzing complex mixtures, such as plant extracts, to identify and quantify specific components.

In the analysis of this compound, a sample is first passed through an HPLC column, which separates it from other compounds. The eluent is then introduced into the mass spectrometer.

Identification: The mass spectrometer provides the accurate mass of the parent ion, which should correspond to the molecular weight of the target compound (C₁₈H₁₆O₇, approximate mass 344.3 g/mol ).

Structural Information: Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the flavonoid structure and can help differentiate it from isomers dntb.gov.ua.

Purity Assessment: HPLC coupled with a detector like a Photodiode Array (PDA) detector, followed by MS, can be used to assess the purity of a sample by detecting and identifying any potential impurities.

Table 2: Representative LC-MS Parameters for Flavonoid Analysis

| Parameter | Typical Value/Condition |

| Chromatography | Reverse-phase HPLC (e.g., C18 column) |

| Mobile Phase | Gradient of water and acetonitrile (often with formic acid) |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Detection Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, due to the low volatility and thermal instability of polar flavonoids containing hydroxyl groups, a derivatization step is necessary prior to analysis nih.govresearchgate.net. The hydroxyl groups of this compound must be converted to more volatile ethers, typically trimethylsilyl (TMS) ethers, through a process like silylation mdpi.com.

Once derivatized, the compound can be volatilized and separated on a GC column before entering the mass spectrometer. GC-MS provides high-resolution separation and generates reproducible mass spectra that can be compared against spectral libraries for identification. This technique is highly effective for obtaining detailed mass spectral information on the derivatized form of the flavonoid mdpi.com.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from complex mixtures, such as plant extracts. The choice of technique depends on the scale and purpose of the separation, ranging from analytical quantification to preparative isolation.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of polymethoxyflavones due to its high resolution and sensitivity. For the analysis of this compound, a reverse-phase HPLC system is typically employed. This system utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A common approach involves a gradient elution method, starting with a higher polarity solvent mixture (e.g., water or acidified water) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile). This allows for the efficient separation of flavonoids with varying polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths characteristic of the flavone chromophore. For enhanced sensitivity and structural information, HPLC can be coupled with mass spectrometry (HPLC-MS). mtoz-biolabs.com

While specific retention times for this compound are dependent on the exact chromatographic conditions, the elution profile can be predicted based on its structure. The presence of two hydroxyl groups imparts a degree of polarity, while the three methoxy groups and the flavone backbone contribute to its lipophilic character. By adjusting the mobile phase composition and gradient, its separation from other structurally similar flavonoids can be optimized.

Table 1: Illustrative HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 5-100% B over 30-60 min |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | DAD or UV-Vis at ~254 nm and ~340 nm |

| Injection Volume | 10 - 20 µL |

Note: This table represents typical starting conditions for the analysis of flavonoids and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC) for Fractionation and Screening

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for the preliminary screening of plant extracts for the presence of this compound and for monitoring the progress of its purification. Silica gel is the most commonly used stationary phase for the separation of polymethoxyflavones. researchgate.netacs.org

The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar and a more polar solvent is typically used, with the ratio adjusted to optimize the resolution of the target compound. For polymethoxyflavones, which are of medium polarity, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are often effective. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

After development, the TLC plate is visualized under UV light (254 nm and 366 nm), where flavonoids typically appear as dark quenching spots or fluorescent spots. Specific spray reagents, such as natural product-polyethylene glycol (NP/PEG) reagent, can be used for the visualization of flavonoids, often resulting in characteristic colored spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Table 2: Common TLC Solvent Systems for Polymethoxyflavones

| Solvent System | Ratio (v/v) | Polarity |

| Hexane : Ethyl Acetate | 7 : 3 to 1 : 1 | Low to Medium |

| Dichloromethane : Methanol | 9 : 1 to 8 : 2 | Medium |

| Benzene : Acetone | 3 : 1 | Medium |

| Chloroform : Methanol | 9.5 : 0.5 | Medium |

Note: The optimal solvent system and resulting Rf value for this compound would need to be determined empirically.

Medium-Pressure Liquid Chromatography (MPLC) for Preparative Isolation

Medium-Pressure Liquid Chromatography (MPLC) is an efficient technique for the preparative isolation of flavonoids like this compound from crude plant extracts. researchgate.net It bridges the gap between low-pressure column chromatography and high-pressure preparative HPLC, offering better resolution and faster separation times than the former and being more cost-effective for larger scale purifications than the latter.

In a typical MPLC setup for flavonoid isolation, a stationary phase such as MCI GEL® CHP20P or silica gel is used. A gradient elution with a solvent system, for example, a water/ethanol linear gradient, allows for the selective enrichment of flavonoid-containing fractions. researchgate.net The fractions are collected and can be further purified by techniques like preparative HPLC to yield the pure compound. researchgate.net This systematic approach has proven to be efficient for the isolation of various flavonoid compounds from plant sources. researchgate.net

Other Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

UV/Vis Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the flavonoid's chromophoric system. The UV spectrum of a flavone typically exhibits two major absorption bands, referred to as Band I and Band II. ijims.com Band I, appearing in the 300–380 nm region, is associated with the cinnamoyl system (B-ring), while Band II, in the 240–280 nm range, corresponds to the benzoyl system (A-ring). ijims.com

For 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), a structurally related compound, the maximum absorbance (UVλmax) was observed at 350 nm and 260 nm, which aligns with the expected ranges for Band I and Band II, respectively. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile. The exact positions of these bands can be influenced by the substitution pattern on the flavonoid skeleton. The use of shift reagents, such as sodium methoxide, aluminum chloride, and sodium acetate, can provide further information about the location of free hydroxyl groups. ijims.com

Table 3: Expected UV/Vis Absorption Maxima for this compound

| Band | Wavelength Range (nm) | Associated Structural Moiety |

| Band I | ~330 - 380 | B-ring cinnamoyl system |

| Band II | ~250 - 280 | A-ring benzoyl system |

Note: These are expected ranges based on the general structure of flavones and data from similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of hydroxyl (-OH) groups will be indicated by a broad absorption band in the region of 3200–3600 cm⁻¹. The carbonyl group (C=O) of the γ-pyrone ring typically gives rise to a strong absorption band between 1650 and 1660 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear in the 1450–1610 cm⁻¹ region. The C-O stretching vibrations of the ether (methoxy) groups will likely be observed in the 1000–1300 cm⁻¹ range. For a related compound, 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone, characteristic IR bands were observed for hydroxyl (3423 cm⁻¹), conjugated carbonyl (1645 cm⁻¹), aromatic (1577 and 1481 cm⁻¹), and ether (1132 cm⁻¹) groups.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) stretching | 3200 - 3600 (broad) |

| Carbonyl (C=O) stretching | ~1650 - 1660 |

| Aromatic (C=C) stretching | ~1450 - 1610 |

| Ether (C-O) stretching | ~1000 - 1300 |

Note: These are predicted values based on the known absorption ranges for these functional groups in flavonoids.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical in Vivo

Antioxidant Mechanisms

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. The mechanisms are multifaceted, involving direct interaction with reactive species and modulation of endogenous defense systems.

Free Radical Scavenging Capabilities

With regard to reactive oxygen species (ROS), a derivative, 3',5-dihydroxy-3,4',7-trimethoxyflavone, was found to induce ROS accumulation in human colon carcinoma cells at higher concentrations. nih.gov In contrast, 5,7,4'-trimethoxyflavone inhibited TNF-α induced ROS activity in human dermal fibroblast cells. medchemexpress.com

Attenuation of Oxidative Damage and Stress Markers

The protective effects against oxidative damage are a key aspect of antioxidant activity. The structural analog, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062), has been shown to mitigate lead-induced neurotoxicity in rats by, in part, its antioxidant properties. In this study, treatment with the compound reversed the increase in thiobarbituric acid reactive species (TBARS), a marker of lipid peroxidation, in the hippocampus and cerebellum of lead-exposed rats.

Metal Chelation Properties

The ability to chelate metal ions is an important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals through Fenton-type reactions. Research on 5,7-dihydroxy-3',4',5'-trimethoxyflavone has indicated that its neuroprotective effects against lead are partly due to its chelating properties. nih.gov

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, flavonoids can influence the body's own antioxidant defenses. In a study on lead-induced neurotoxicity, 5,7-dihydroxy-3',4',5'-trimethoxyflavone treatment normalized the compromised levels of reduced glutathione (B108866) (GSH) in the hippocampus and cerebellum of rats. nih.gov Similarly, the structural isomer 5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) was also studied for its effects on glutathione levels. nih.gov

Protection Against Ischemic Damage (e.g., in Mouse Islets)

Preclinical studies have demonstrated the protective effects of the structural analog 5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) against ischemic damage. In a study involving isolated mouse pancreatic islets, pretreatment with Eupatilin (B1662920) was found to attenuate ischemic damage and apoptosis. nih.gov The study suggested that these protective effects are linked to the compound's ability to enhance islet function and reduce cytokine-induced damage associated with nitric oxide production. nih.gov

Anti-inflammatory Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Research on the structural isomer 5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) has provided significant insights into its anti-inflammatory mechanisms. In a study using an intestinal epithelial cell line, Eupatilin was shown to inhibit the inflammatory effects induced by Bacteroides fragilis enterotoxin. nih.gov The mechanism was found to involve the dissociation of the heat shock protein 90 (Hsp90) and IκB kinase-γ (IKK-γ) complex, which in turn suppresses the NF-κB signaling pathway. nih.govnih.gov

Specifically, Eupatilin was found to prevent the phosphorylation of both IκBα and IKK signals, key steps in the activation of the NF-κB pathway. nih.gov By inhibiting NF-κB activation, Eupatilin significantly reduced the expression of the pro-inflammatory cytokine interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2). nih.gov In an in vivo mouse model, pretreatment with Eupatilin was also shown to decrease the production of MIP-2, the mouse homolog of IL-8. nih.gov

Another related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, demonstrated a concentration-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. chemfaces.comresearchgate.net It also significantly inhibited the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2. chemfaces.comresearchgate.net

The broader class of polymethoxyflavonoids has been recognized for its anti-inflammatory activities, often linked to the modulation of the NF-κB pathway. nih.gov

| Compound Name | Biological Activity |

| 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | Data not available |

| 5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) | Attenuates ischemic damage and apoptosis in mouse islets; Inhibits NF-κB signaling. nih.govnih.govnih.gov |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Mitigates lead-induced neurotoxicity via chelating and antioxidant properties. nih.gov |

| Quercetin (B1663063) 3,4'-dimethyl ether | Demonstrates free radical scavenging activity. chemfaces.com |

| 3-O-methyl quercetin | Scavenges DPPH and superoxide (B77818) radicals. caymanchem.com |

| 3',5-dihydroxy-3,4',7-trimethoxyflavone | Induces reactive oxygen species in cancer cells. nih.gov |

| 5,7,4'-trimethoxyflavone | Inhibits TNF-α induced reactive oxygen species. medchemexpress.com |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | Reduces pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and inhibits iNOS and COX-2 expression. chemfaces.comresearchgate.net |

In-depth Analysis of this compound Reveals Gaps in Current Mechanistic Research

Despite significant interest in the anti-inflammatory properties of flavonoids, a comprehensive review of scientific literature indicates a notable lack of specific research into the detailed biological mechanisms of the chemical compound this compound. While numerous studies exist for structurally similar isomers, data pertaining specifically to this compound's interaction with key inflammatory pathways remains largely unavailable.

Following a rigorous search for peer-reviewed studies and preclinical data, it has been determined that there is insufficient information to construct a detailed profile of this compound according to the specified mechanistic outline. The requested analysis, focusing on its effects on cellular signaling, cytokine production, and inflammatory mediators, could not be completed due to the absence of targeted research on this specific molecule.

The scientific community has extensively investigated other related trimethoxyflavones, providing a wealth of data on their anti-inflammatory effects. For instance, the isomer Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) has been shown to modulate the NF-κB pathway, inhibit IκBα phosphorylation, and interfere with Heat Shock Protein 90 (Hsp90) complexes. nih.govnih.gov Similarly, research on 5-hydroxy-3′,4′,7-trimethoxyflavone has detailed its capacity to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and to suppress the expression of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). chemfaces.com

However, these findings are specific to their respective molecular structures. In pharmacology and medicinal chemistry, even minor differences in the placement of functional groups, such as the methoxy (B1213986) groups that differentiate these flavones, can lead to significant variations in biological activity, binding affinity to protein targets, and metabolic stability. Therefore, extrapolating data from isomers like Eupatilin to predict the function of this compound would be scientifically unsound.

At present, the public scientific databases lack specific studies investigating the following for this compound:

Its ability to inhibit IκBα phosphorylation or dissociate Hsp90 complexes as part of NF-κB pathway modulation.

Its regulatory impact on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, or IL-1β.

Its inhibitory effect on Prostaglandin (B15479496) E2 (PGE2) synthesis and COX-2 expression.

Its role in the suppression of iNOS gene expression.

Its impact on the expression of inflammatory cell adhesion molecules like ICAM-1 and VCAM-1 on epithelial cells.

Consequently, a scientifically accurate article detailing these specific mechanisms for this compound cannot be generated at this time. This highlights a specific gap in the current body of research and suggests an area ripe for future investigation to fully understand the therapeutic potential of the diverse family of trimethoxyflavones.

Attenuation of Akt Phosphorylation

There is no available scientific literature that specifically investigates the effect of this compound on the attenuation of Akt phosphorylation.

Anticancer and Apoptosis Induction Studies (In Vitro)

Cytotoxic Activity in Specific Cancer Cell Lines

No data is available in the scientific literature regarding the cytotoxic activity of this compound in any specific cancer cell lines.

Influence on Cell Proliferation Markers

Studies on the influence of this compound and its analogs on cell proliferation markers have primarily been conducted in the context of cancer research. One study on a related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF), investigated its effects on the human breast cancer cell line MCF-7. The research demonstrated that HTMF induced apoptosis by modulating key apoptotic markers. Specifically, treatment with HTMF led to a shift in the Bax:Bcl-2 ratio, favoring the pro-apoptotic Bax. Furthermore, an upregulation of p53 and cleaved PARP was observed, indicating the activation of apoptotic pathways. researchgate.net In silico molecular docking studies suggested that HTMF could inhibit the interaction between MDM2 and p53, thereby promoting p53-mediated apoptosis. researchgate.net

Another related flavone (B191248), acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), was shown to suppress the viability of DU145 human prostate cancer cells by inducing apoptosis. This was accompanied by a reduction in the levels of the anti-apoptotic protein Bcl-2 and the proliferative protein cyclooxygenase (COX)-2, through the inhibition of the Akt/NF-κB signaling pathway. researchgate.net

Antimicrobial Activity

Antibacterial Efficacy Against Pathogenic Strains

Research has indicated that certain trimethoxyflavones possess antibacterial properties. For instance, two new flavones isolated from Artemisia giraldii, 4',6,7-trihydroxy-3',5'-dimethoxyflavone and 5',5-dihydroxy-3',4',8-trimethoxyflavone, exhibited antibiotic activity against a range of bacteria including Staphylococcus aureus, Sarcina lutea, Escherichia coli, and Pseudomonas aeruginosa. thieme-connect.com Another related compound, 5-Hydroxy-3,7,4'-trimethoxyflavone, has demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.016 to 0.125 mg/mL against E. coli and S. aureus.

Antifungal Efficacy Against Fungal Species

The antifungal potential of trimethoxyflavones has also been explored. The same two flavones from Artemisia giraldii that showed antibacterial effects were also active against the fungal species Aspergillus flavus and Trichoderma viride. thieme-connect.com Additionally, 5-Hydroxy-3,7,4'-trimethoxyflavone displayed activity against Cryptococcus neoformans with a MIC between 0.016–0.125 mg/mL.

Antimycobacterial Activity

Currently, there is limited specific data available in the provided search results regarding the antimycobacterial activity of this compound.

Proposed Mechanisms (e.g., Efflux Pump Inhibition)

A significant mechanism underlying the antimicrobial activity of some flavonoids is the inhibition of bacterial efflux pumps. nih.gov These pumps are transmembrane proteins that expel antibiotics from the bacterial cell, contributing to antimicrobial resistance. nih.govmdpi.com Flavonoids can interfere with this process through several mechanisms, including:

Blocking the efflux pump channel or its outer membrane protein exit channel. nih.gov

Competitively inhibiting the drug-binding site of the efflux pump. nih.gov

Non-competitively inhibiting the conformational changes necessary for the efflux process. nih.gov

Interfering with the energy source of the pump, such as the proton motive force. mdpi.com

Downregulating the expression of genes that code for efflux pumps. mdpi.com

For example, the related compound 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) has been shown to reverse drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2, an ATP-binding cassette transporter that functions as an efflux pump. nih.gov HTMF was found to suppress the expression of BCRP in K562/BCRP cells. nih.gov

Neuroprotective Effects (Preclinical In Vivo and In Vitro)

Preclinical studies have suggested that trimethoxyflavones may exert neuroprotective effects. A study investigating 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF) in a rat model of lead-induced neurotoxicity found that TMF mitigated cognitive and motor function impairments. The proposed mechanisms for this neuroprotection include its chelating, antioxidant, and anti-inflammatory properties. TMF treatment was observed to reverse the lead-induced increases in thiobarbituric acid reactive species (TBARS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels in the hippocampus and cerebellum. nih.gov

Another study on a related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration. In PC12 cells, TMF protected against dopamine-induced toxicity and regulated the ratio of reduced to oxidized glutathione (GSH/GSSG). nih.gov In a mouse model, TMF improved behavioral performance and was found to upregulate brain-derived neurotrophic factor (BDNF) and increase the phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus. nih.gov

Protection of Neuronal Cells from Damage

No published in vitro or preclinical in vivo studies were found that investigate the potential of this compound to protect neuronal cells from damage.

Other Investigated Biological Activities (Preclinical)

Antidiabetic Properties (e.g., PTP1B Inhibition)

No preclinical research was found that investigates the antidiabetic properties of this compound, including its potential inhibitory effects on protein tyrosine phosphatase 1B (PTP1B).

Immunomodulatory Effects

Currently, there is a lack of specific scientific literature and research data detailing the in vitro and preclinical in vivo immunomodulatory effects of the chemical compound this compound. Extensive searches of scientific databases have not yielded studies that specifically investigate the activity of this particular flavone on immune cells, cytokine production, or inflammatory pathways.

While research exists on the immunomodulatory properties of other structurally related trimethoxyflavones, the precise impact of this compound on the immune system remains uncharacterized. Therefore, no detailed research findings or data tables on its specific mechanistic investigations in this area can be provided at this time.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Potency

The specific placement of hydroxyl and methoxy groups on the flavonoid framework significantly influences its biological potential. nih.gov The antioxidant capacity of flavonoids, for instance, is heavily dependent on the number and arrangement of hydroxyl groups which mediate their effects by scavenging free radicals and chelating metal ions. nih.gov

Key structural features that determine biological activity include:

Hydroxyl Groups: The presence of free hydroxyl groups is often crucial for antioxidant and antimicrobial activities. nih.govresearchgate.net Studies have shown that flavonoids with 5-OH and/or 7-OH groups exhibit higher cytotoxicity. nih.govresearchgate.net Specifically, the 5,7-dihydroxylation pattern on the A ring is important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, a hydroxyl group at the 3-position has been found to play a positive role in antioxidant activities. nih.govresearchgate.net For example, the antioxidant activity of a flavonoid with hydroxyl groups at positions 3, 5, 7, 3', and 4' was found to be higher than a similar compound lacking the 3-OH group. nih.govresearchgate.net

Methoxy Groups: The substitution of hydroxyl groups with methoxy groups generally decreases radical scavenging capacity. nih.gov However, methoxylation can enhance other biological functions. For example, flavonoids with 3'-OMe and/or 5'-OMe groups play a positive role in the inhibition of P-glycoprotein (Pgp), a protein associated with multidrug resistance in cancer cells. nih.govresearchgate.net

Specific Positional Effects: A comparative study of flavonoids highlighted that the addition of a hydroxyl group at the C-5 position can significantly enhance biological activity. The compound 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) showed a stronger reversal effect on drug resistance in cancer cells than its non-hydroxylated counterpart, 3',4',7-trimethoxyflavone (TMF). nih.gov This suggests the 5-OH group is a key contributor to this specific activity. The relative position of these groups can be more critical than the absolute number of hydroxyls. mdpi.com

The following table illustrates the impact of substitution patterns on the cytotoxic activity of various flavonoids.

| Flavonoid Structure | Substitution Pattern | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Flavonoid 1 | 5,7-OMe, 3',4',5'-OMe | 0.4 µM | nih.govresearchgate.net |

| Flavonoid 2 | 5,7-OMe, 4'-OMe | 1.4 µM | nih.govresearchgate.net |

| Flavonoid 3 | 5,6,7-OMe, 3',4',5'-OMe | 0.9 µM | nih.govresearchgate.net |

| Flavonoid 4 | 5,6,7-OMe, 3',4'-OMe | 3.2 µM | nih.govresearchgate.net |

Role of Methylation in Modulating Solubility and Specific Activities

Methylation, the process of adding methyl groups to the flavonoid structure, is a critical modification that significantly alters the compound's biochemical and pharmacological properties. daneshyari.comresearchgate.net This process often involves the conversion of hydroxyl groups to methoxy groups.

The primary effects of flavonoid methylation include:

Increased Metabolic Stability and Bioavailability: Methylation of free hydroxyl groups dramatically increases the metabolic stability of flavonoids. daneshyari.comresearchgate.net This modification enhances their transport across biological membranes, such as in the intestine, leading to facilitated absorption and significantly higher oral bioavailability. daneshyari.comacs.orgnih.gov For example, while 5,7-dihydroxyflavone (chrysin) was undetectable in tissue after administration to rats, its methylated derivatives achieved high tissue levels. daneshyari.com

Enhanced Biological Activity: Beyond improving stability and absorption, methylation can also enhance specific biological activities. researchgate.net Methylated flavonoids have shown potent antiproliferative activity and can inhibit carcinogenic-activating cytochrome P450 enzymes. daneshyari.com Studies have demonstrated that methylation can result in derivatives with an increased intrinsic ability to inhibit cancer cell proliferation. nih.gov

Altered Solubility and Hydrophobicity: Methylation changes a flavonoid's hydrophobicity, which in turn affects its interaction with biological membranes and intracellular compartments. researchgate.netresearchgate.net This alteration is a key reason for the improved membrane transport and cellular uptake observed with methylated flavonoids. researchgate.net While glycosylation (adding sugar molecules) is another common modification that typically increases water solubility, it often does not lead to a prominent increase in biological activity, unlike methylation. daneshyari.com

The table below summarizes the general effects of methylation on the properties of flavonoids.

| Property | Effect of Methylation | Reference |

|---|---|---|

| Metabolic Stability | Increased | researchgate.netacs.orgnih.gov |

| Oral Bioavailability | Increased | daneshyari.comacs.org |

| Membrane Transport | Enhanced | daneshyari.comresearchgate.net |

| Anticancer Activity | Often Enhanced | researchgate.netnih.gov |

| Antioxidant (Radical Scavenging) Activity | Often Decreased | nih.gov |

| Hydrophobicity | Increased | researchgate.netresearchgate.net |

Influence of Flavone (B191248) Skeleton Decoration on Diverse Biological Activities

The term "decoration" refers to the various chemical groups that can be attached to the basic flavone skeleton, creating a vast diversity of flavonoid structures. mdpi.com These decorations are fundamental to the wide range of biological activities these compounds exhibit, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov

For instance, the compound 5-hydroxy-3',4',7-trimethoxyflavone, which is structurally similar to the subject of this article, has demonstrated significant anti-inflammatory, antibacterial, and antifungal activities. chemfaces.com It shows prominent inhibitory activity against soybean lipoxygenase (LOX) and can significantly inhibit nitric oxide production in macrophage cells, a key process in inflammation. chemfaces.com This inhibition is linked to a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two major enzymes involved in the inflammatory response. chemfaces.com

The diverse activities associated with different flavone decorations include:

Anti-inflammatory Activity: Inhibition of key inflammatory enzymes like LOX and COX. nih.govchemfaces.com

Antimicrobial Activity: The effectiveness is often dependent on the presence and position of free hydroxyl groups. researchgate.net

Anticancer Activity: Effects can include the inhibition of cancer cell proliferation and the modulation of drug resistance proteins. nih.govnih.gov

Enzyme Inhibition: Flavonoids are known to be potent inhibitors of a variety of enzymes, including xanthine (B1682287) oxidase and phosphoinositide 3-kinase. nih.gov

Comparative Analysis with Structurally Related Flavonoids

To understand the unique properties of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone, it is useful to compare it with structurally related flavonoids. These comparisons highlight how subtle changes in the substitution pattern can lead to significant differences in biological activity.

Comparison with Unmethylated Analogues: The parent polyhydroxylated flavonoids, such as luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone), often exhibit strong antioxidant activity due to their multiple free hydroxyl groups. However, they suffer from poor metabolic stability and low bioavailability. acs.org In contrast, the extensive methylation in this compound suggests it would have greater stability and bioavailability, though potentially lower direct radical-scavenging activity. nih.gov

Impact of the 5-OH Group: As previously noted, the presence of a 5-hydroxyl group can be crucial. A study on BCRP/ABCG2-mediated anticancer drug resistance compared 3',4',7-trimethoxyflavone (TMF) with 5-hydroxy-3',4',7-trimethoxyflavone (HTMF). The addition of the 5-OH group in HTMF made it a more potent agent for reversing drug resistance. nih.gov This underscores the critical role of the 5,7-dihydroxy substitution pattern in the target compound.

Impact of B-Ring Substitution: The number of hydroxyl groups on the B-ring affects antioxidant activity. A study comparing pinocembrin (B1678385) (one -OH on B-ring), naringenin (B18129) (one -OH on B-ring), and eriodictyol (B191197) (two -OH groups on B-ring) found that eriodictyol had significantly higher antioxidant capacity. acs.org The three methoxy groups on the B-ring of this compound represent a significant structural difference that would modulate its activity compared to these compounds.

The following table provides a comparative overview of structurally related flavonoids.

| Compound Name | Core Structure & Key Substituents | Notable Biological Activity/Property | Reference |

|---|---|---|---|

| This compound | Flavone; 5,7-OH; 3,3',4'-OMe | (Inferred) High stability and bioavailability due to methylation. | daneshyari.comresearchgate.net |

| Luteolin | Flavone; 5,7,3',4'-OH | High antioxidant activity, but low bioavailability. | nih.govacs.org |

| Chrysin | Flavone; 5,7-OH | Poor bioavailability; undetectable in tissues post-administration. | daneshyari.comacs.org |

| 5,7-Dimethoxyflavone | Flavone; 5,7-OMe | Methylated derivative of chrysin; high tissue levels observed. | daneshyari.comacs.org |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Flavone; 5-OH; 3',4',7-OMe | Potent reversal of multidrug resistance in cancer cells. | nih.gov |

| Eriodictyol | Flavanone; 5,7,3',4'-OH | High antioxidant activity due to two -OH groups on B-ring. | acs.org |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Vitro/in Vivo

Absorption, Distribution, and Metabolism Studies

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. For 5,7-Dihydroxy-3,3',4'-trimethoxyflavone, a naturally occurring flavonoid, understanding these processes is essential for evaluating its biological activity and potential clinical utility.

In Silico Predictions for Oral Bioavailability

In the early stages of drug discovery, in silico models provide a rapid and cost-effective means of predicting the oral bioavailability of a compound. One of the most widely used tools for this purpose is Lipinski's Rule of Five. drugbank.comscfbio-iitd.res.in This rule outlines a set of physicochemical properties that are common among orally active drugs. drugbank.comscfbio-iitd.res.in The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular mass of less than 500 Daltons drugbank.com

No more than 5 hydrogen bond donors drugbank.com

No more than 10 hydrogen bond acceptors drugbank.com

A calculated octanol-water partition coefficient (log P) not greater than 5 drugbank.com

An orally active drug should not violate more than one of these conditions. drugbank.com

The predicted properties for this compound are summarized in the table below.

| Property | Value | Does it violate Lipinski's Rule of Five? |

| Molecular Mass | 344.32 g/mol sigmaaldrich.com | No |

| Hydrogen Bond Donors | 2 | No |

| Hydrogen Bond Acceptors | 7 | No |

| XlogP (predicted) | 2.0 uni.lu | No |

This table is interactive. Users can sort the columns by clicking on the headers.

Based on these in silico predictions, this compound does not violate any of Lipinski's rules, suggesting that it has a high probability of good oral bioavailability.

Metabolite Identification and Characterization

The process of metabolism can significantly alter the properties of the parent compound. For instance, the addition of a glucuronide group, a common metabolic transformation, generally increases the water solubility of a compound, facilitating its excretion from the body. The identification of these metabolites provides valuable insights into the metabolic fate of this compound in humans.

Role of Gut Microbiota in Metabolism

The gut microbiota plays a significant role in the metabolism of many dietary compounds, including flavonoids. biorxiv.org These microorganisms possess a vast array of enzymes that can transform compounds that are not absorbed in the upper gastrointestinal tract. biorxiv.org Upon reaching the colon, flavonoids can be catabolized by gut bacteria into smaller phenolic acids. biorxiv.org

While specific studies on the metabolism of this compound by the gut microbiota are not extensively detailed in the provided search results, the general principles of flavonoid metabolism by gut bacteria are well-established. biorxiv.org It is plausible that this compound undergoes similar metabolic transformations, leading to the formation of various catabolites. These microbial metabolites can then be absorbed into the systemic circulation and exert their own biological effects. biorxiv.org For example, studies have shown that microbial metabolites of dietary polyphenols can have beneficial effects on host metabolism. biorxiv.org

Target Engagement and Cellular Pathway Modulation

The therapeutic effects of a compound are mediated through its interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Direct and Indirect Interactions with Molecular Targets

Research into the molecular interactions of flavonoids has revealed that they can engage with a variety of cellular targets. A related compound, 5,7-dihydroxy-3',4',6'-trimethoxyflavone (eupatilin), has been shown to interact with heat shock protein 90 (Hsp90). nih.gov This interaction leads to the dissociation of the Hsp90-IKK-γ complex, which is a key step in the NF-κB signaling pathway. nih.gov

Another related flavone (B191248), 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), has demonstrated inhibitory activity against soybean lipoxygenase. chemfaces.com It also reverses drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2. nih.gov These findings suggest that flavones can directly bind to and modulate the activity of specific enzymes and transport proteins. While direct targets of this compound are not explicitly identified in the provided results, the activities of structurally similar compounds provide a basis for future investigation into its potential molecular targets.

Dose-Dependent Pathway Modulation

The biological effects of a compound are often dependent on its concentration. Studies on related flavones have demonstrated clear dose-dependent modulation of cellular pathways. For instance, eupatilin (B1662920) was found to decrease the production of interleukin-8 (IL-8) and prostaglandin (B15479496) E2 in a dose-dependent manner in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin. nih.gov This inhibition of inflammatory mediators was linked to the suppression of NF-κB activation. nih.gov

Similarly, in a study on bronchial epithelial cells, eupatilin significantly inhibited the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in a dose-dependent manner. nih.gov This effect was attributed to the suppression of the Akt and NF-κB signaling pathways. nih.gov Furthermore, another flavone, 5,7-dimethoxyflavone, was shown to stimulate the phosphatidylinositol 3-kinase-Akt pathway in a dose-dependent manner in a study on sarcopenia. mdpi.com

These examples with structurally related compounds strongly suggest that this compound is also likely to exhibit dose-dependent effects on various cellular signaling pathways. The specific pathways modulated and the effective concentration range would need to be determined through dedicated experimental studies.

Advanced Research Methodologies and Omics Integration

Integrated Omics Approaches (e.g., Transcriptomics, Metabolomics)

Integrated omics approaches offer a holistic view of the molecular responses induced by 5,7-Dihydroxy-3,3',4'-trimethoxyflavone. By combining disciplines such as transcriptomics and metabolomics, researchers can simultaneously analyze the expression of thousands of genes and the fluctuation of numerous metabolites, providing a comprehensive picture of the compound's cellular impact.

Comprehensive Metabolite Profiling

Comprehensive metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites within a biological system following exposure to a specific compound. For this compound, such studies would reveal alterations in metabolic pathways, offering insights into its mechanism of action.

As of the latest available data, specific metabolomics studies focusing exclusively on this compound are not widely documented in publicly accessible research. However, the Human Metabolome Database (HMDB) has identified potential human metabolites of the closely related compound 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (B191062), which include 5-Hydroxy-3p,4p,5p-trimethoxyflavone and its 7-O-glucuronide conjugate. nih.gov This suggests that similar metabolic transformations, such as hydroxylation and glucuronidation, could be anticipated for this compound.

Gene Expression Analysis Related to Compound Effects

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound may influence gene expression. This powerful tool can identify genes and genetic pathways that are upregulated or downregulated in response to the compound, providing clues about its biological functions.

In Silico Modeling and Computational Chemistry

In silico modeling and computational chemistry have become indispensable tools in modern drug discovery and pharmacology. These computer-based methods allow for the prediction of a compound's behavior and interactions with biological targets, thereby guiding further experimental research.

Molecular Docking and Dynamics Simulations

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Molecular dynamics simulations then provide insights into the stability and conformational changes of this complex over time.

While specific molecular docking and dynamics simulation studies for this compound are limited, extensive research has been conducted on the closely related isomer, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) . A study investigating the binding mechanism of HTMF with bovine serum albumin (BSA) utilized both molecular docking and molecular dynamics. nih.gov The results indicated that HTMF binds within a hydrophobic pocket of BSA's subdomain IIIA. nih.gov The stability of this complex was further supported by molecular dynamics simulations. nih.gov Thermodynamic analysis suggested that hydrophobic forces are the primary drivers of this interaction, supplemented by hydrogen bonds and electrostatic interactions. nih.gov

Interactive Table: Molecular Docking and Interaction Data for 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) with Bovine Serum Albumin (BSA)

| Parameter | Finding | Source |

| Binding Site on BSA | Subdomain IIIA (hydrophobic pocket) | nih.gov |

| Primary Interaction Force | Hydrophobic forces | nih.gov |

| Secondary Interactions | Hydrogen bonds, electrostatic interactions | nih.gov |

| Effect on BSA Conformation | Decrease in α-helical content | nih.gov |

| Number of Binding Sites | Approximately one | nih.gov |

Predictive Bioactivity Profiling

Predictive bioactivity profiling uses computational algorithms to forecast the likely biological activities of a compound based on its chemical structure. These predictions can help to prioritize compounds for further experimental screening.

For this compound, in silico predictive models can be employed to estimate its potential targets and activities. While specific predictive bioactivity profiles for this exact compound are not widely published, computational studies on similar flavonoids have shown promise. For example, in silico analysis of other hydroxy and methoxy (B1213986) substituted flavones has been used to predict their binding affinities to various enzymes and receptors, such as the epidermal growth factor receptor (EGFR). unsoed.ac.id These studies often rely on the principle that structurally similar molecules may exhibit comparable biological activities.

Advanced Cell Culture Models

Advanced cell culture models, such as three-dimensional (3D) cultures and organoids, offer a more physiologically relevant environment to study the effects of compounds compared to traditional two-dimensional (2D) cell cultures. These models can better mimic the complex architecture and cell-cell interactions of native tissues.

To date, there is no specific information available in the scientific literature regarding the use of advanced cell culture models, including 3D cultures or organoids, to investigate the biological effects of this compound. Research in this area would be a valuable next step to bridge the gap between in vitro 2D experiments and in vivo studies, providing a more accurate understanding of the compound's cellular and tissue-level responses.

Specific Human and Animal Cell Lines for Disease Modeling

There is no publicly available research detailing the use of this compound in any specific human or animal cell lines for the purpose of disease modeling.

Co-culture and 3D Models

No studies have been found that utilize this compound in co-culture systems or 3D cell culture models to investigate its biological effects.

Preclinical Animal Models for Disease Pathogenesis Studies

Information regarding the use of this compound in any preclinical animal models to study disease pathogenesis is not available in the scientific literature.

This lack of information highlights a potential area for future research. The biological activities of many flavonoid compounds are of significant interest to the scientific community, and the specific substitution pattern of this compound may confer unique properties worthy of investigation. Until such studies are conducted and published, its role in the context of advanced disease modeling remains unknown.

Future Directions and Research Gaps

Elucidation of Comprehensive Molecular Mechanisms and Downstream Effects

A significant gap exists in the understanding of the precise molecular mechanisms governed by 5,7-Dihydroxy-3,3',4'-trimethoxyflavone. Future research must prioritize the elucidation of its intracellular targets and downstream signaling cascades. Drawing parallels from structurally similar flavonoids, several promising pathways warrant investigation.

For instance, the isomer Eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) has been shown to exert anti-inflammatory effects by directly interfering with the NF-κB signaling pathway. It achieves this by dissociating the heat shock protein 90 (Hsp90) from the IκB kinase-γ (IKK-γ) complex, which prevents the phosphorylation of IκBα and subsequent activation of NF-κB. nih.govnih.gov This leads to a reduction in the expression of inflammatory mediators like interleukin-8 (IL-8) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Another related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) , reduces inflammation by downregulating the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. chemfaces.com

In the context of anticancer activity, HTMF has been observed to induce apoptosis in human breast cancer cells (MCF-7) by increasing cellular reactive oxygen species (ROS), modulating the Bax/Bcl-2 ratio, and activating p53 and PARP cleavage. researchgate.net Similarly, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone triggers apoptosis in leukemia cells through a caspase-dependent mechanism involving the activation of the JNK/SAPK and ERK pathways. nih.gov

Future studies on this compound should, therefore, investigate its potential to modulate these pathways. Key research questions would include its ability to bind Hsp90, influence NF-κB or MAPK signaling, alter mitochondrial membrane potential, and induce apoptotic or anti-inflammatory markers.

Exploration of Synergistic Effects with Established Therapies

The potential for this compound to act synergistically with existing therapeutic agents is a critical and unexplored area of research. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce toxicity.

Research on analogous flavonoids provides a strong rationale for this line of inquiry.

Reversal of Drug Resistance: HTMF (5-hydroxy-3′,4′,7-trimethoxyflavone) has demonstrated a potent ability to reverse multidrug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2). nih.gov It was found to be more effective than 3',4',7-trimethoxyflavone at sensitizing BCRP-expressing cancer cells to the chemotherapeutic agent SN-38, not only by inhibiting the transporter's efflux function but also by suppressing its expression at the protein level. nih.gov

Enhancement of Apoptosis: The flavonoid Santin (5,7-Dihydroxy-3,6,4′-trimethoxyflavone) has been shown to synergize with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that is often limited by tumor cell resistance. mdpi.com Santin enhanced TRAIL-mediated apoptosis in colon cancer cells by upregulating the expression of TRAIL death receptors (DR4 and DR5). mdpi.com

Future research should systematically evaluate this compound in combination with standard chemotherapeutic drugs (e.g., doxorubicin, paclitaxel) and targeted agents (e.g., TRAIL). researchgate.netscispace.com Studies should focus on determining whether it can lower the required dosage of cytotoxic drugs, reverse acquired resistance, or enhance cell death through complementary mechanisms, with combination index (CI) values being calculated to confirm synergy. researchgate.netscispace.com

Investigation of Novel Therapeutic Applications beyond Current Scope

While flavonoids are commonly studied for their anti-inflammatory and anticancer properties, future research should explore the therapeutic potential of this compound in other complex diseases. The neuroprotective effects observed in a closely related isomer, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) , highlight a particularly promising avenue.

This isomer was found to mitigate lead-induced neurotoxicity in animal models. Its protective effects were attributed to a multi-faceted mechanism involving:

Metal Chelation

Antioxidant Activity (restoring glutathione (B108866) levels and reducing lipid peroxidation)

Anti-inflammatory Action (decreasing levels of TNF-α and IL-6 in the brain)

Modulation of Monoaminergic Systems (normalizing the activity of monoamine oxidase A and B) nih.gov

These findings suggest that this compound could be investigated as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's or Parkinson's disease, where oxidative stress, neuroinflammation, and metal dyshomeostasis are key pathological features. Furthermore, other areas like metabolic disorders, cardiovascular disease, and age-related sarcopenia, where related flavonoids have shown promise, should also be considered. researchgate.netuni.lu

Development of Advanced Preclinical Drug Delivery Systems

A major hurdle for the clinical translation of many flavonoids is their poor bioavailability, stemming from low aqueous solubility and extensive first-pass metabolism. Future research must focus on developing advanced drug delivery systems to overcome these limitations for this compound.

Currently, no specific delivery systems have been developed for this compound. However, the field offers numerous strategies that could be adapted:

Nanoparticle Encapsulation: Loading the flavonoid into nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues.

Prodrug Approaches: Modifying the flavonoid's structure, for example by adding a hydrophilic moiety like a glycoside group, can improve its solubility and absorption characteristics. nih.gov

Amorphous Solid Dispersions: Creating dispersions with hydrophilic polymers can prevent crystallization and improve the dissolution rate.

Understanding the compound's interaction with plasma proteins like human serum albumin is also crucial, as this binding affects its distribution, metabolism, and elimination. uni.lu The development of effective preclinical formulations is a necessary step to enable meaningful in vivo studies and accurately assess the therapeutic potential of this compound.

Metabolomics-Guided Pathway Engineering for Enhanced Production or Activity

The natural abundance of this compound is likely low, making extraction from plant sources inefficient for large-scale production. Metabolic engineering in microbial hosts like Escherichia coli or Saccharomyces cerevisiae presents a sustainable and scalable alternative. Future research should focus on designing and optimizing biosynthetic pathways for its production.

While a specific pathway for this compound has not been constructed, the foundational steps are well-established for flavonoids. The synthesis begins with precursors from central metabolism, p-coumaroyl-CoA and malonyl-CoA. A key research success in this area was the production of 5,7-dihydroxy-3',4',5'-trimethoxyflavone from its pentahydroxyflavone precursor in E. coli by expressing two specific O-methyltransferase (OMT) enzymes. koreascience.kr

Future engineering efforts for this compound would require:

Identification of Specific Enzymes: Discovering and characterizing the specific flavone-3-O-methyltransferase and the B-ring O-methyltransferases required to achieve the desired 3,3',4'-methoxy pattern.

Host Strain Optimization: Engineering the microbial host to increase the supply of precursors like malonyl-CoA and the necessary aromatic amino acids. nih.gov

Metabolomics Analysis: Using metabolomics to identify pathway bottlenecks, unintended byproducts, and cellular stress responses. This data can guide further rounds of pathway optimization to improve titer, yield, and purity.

Deep Comparative Studies with Similar Flavonoids to Delineate Unique Attributes

A deep comparative analysis of this compound against its structural isomers is essential to delineate its unique biological attributes. The position of hydroxyl and methoxyl groups on the flavonoid skeleton profoundly influences activity. By systematically comparing its effects with well-characterized isomers, researchers can infer structure-activity relationships and identify its most promising therapeutic niche.

Future research should include head-to-head comparisons in standardized assays against the flavonoids listed in the table below. Key areas for comparison include anti-inflammatory potency, anticancer selectivity, ability to reverse drug resistance, and neuroprotective capacity. Such studies will clarify whether the specific 3,3',4'-trimethoxy substitution pattern offers any advantages over other arrangements and will guide its future development.

| Compound Name | Substitution Pattern | Key Reported Activities | Citations |